11-Aminoundecyltrimethoxysilane is a functional silane compound characterized by the presence of both amino and methoxysilane groups. This compound is notable for its ability to form strong covalent bonds with various substrates, making it valuable in applications such as surface modification, adhesion promotion, and as a coupling agent in composite materials. The molecular formula for 11-aminoundecyltrimethoxysilane is , and it has a molecular weight of approximately 334.57 g/mol .
This compound falls under the category of organosilicon compounds, specifically silanes. It is classified as an amino silane due to the presence of amino functional groups alongside trimethoxysilane moieties. Its unique structure allows it to function effectively as a coupling agent in polymer matrices and as a surface modifier for enhancing adhesion properties .
The synthesis of 11-aminoundecyltrimethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with ethylenediamine under controlled conditions. The general reaction can be summarized as follows:
In industrial applications, continuous flow reactors may be employed to scale up production, allowing for better control over reaction parameters and improved yields. Automated systems are often used for monitoring and controlling these parameters to ensure consistent quality .
The molecular structure of 11-aminoundecyltrimethoxysilane consists of a long undecyl chain attached to a trimethoxysilane group and an amino group. The structural formula can be represented as follows:
11-Aminoundecyltrimethoxysilane undergoes several types of chemical reactions:
The mechanism by which 11-aminoundecyltrimethoxysilane enhances adhesion involves its ability to form siloxane bonds with substrates upon hydrolysis of the methoxy groups. This creates a robust interface between the silane layer and the substrate material.
This mechanism is crucial for applications in coatings and sealants where strong adhesion to substrates is necessary.
These properties make it suitable for applications requiring strong bonding capabilities in humid environments .
11-Aminoundecyltrimethoxysilane has several scientific uses:
The deposition of 11-aminoundecyltrimethoxysilane (AUTMS) onto substrates employs two primary methodologies: vapor-phase and liquid-phase deposition. Vapor-phase deposition involves exposing activated substrates (e.g., silica, mica) to AUTMS vapor under controlled temperature and vacuum. This method yields monolayers with low surface roughness (RMS ≈ 0.08 nm) and minimal aggregation due to the absence of solvent-mediated interactions [2]. In contrast, liquid-phase deposition immerses substrates in anhydrous organic solutions (e.g., toluene or isopropanol) containing 0.5–2% v/v AUTMS. This approach facilitates higher grafting densities but risks multilayer formation if reaction time or concentration exceeds optimal thresholds [2] [4].
The choice of deposition method significantly impacts film stability. Vapor-deposited AUTMS monolayers exhibit superior hydrolytic resistance in aqueous media (pH 3–10) compared to liquid-phase counterparts, attributed to better-controlled cross-linking of methoxy groups. Liquid-phase deposition, however, enables higher functional group densities (up to 8.2 NH₂/nm²) due to enhanced molecular mobility in solution [2] [6]. For nitric oxide (NO)-donor systems, pre-functionalization of AUTMS via N-diazeniumdiolation prior to sol-gel processing with tetraalkoxysilanes (e.g., TEOS) maximizes NO payload capacity (11.26 μmol·mg⁻¹) by preventing amine aggregation during particle formation [4].
Table 1: Comparison of AUTMS Deposition Methods
Parameter | Vapor-Phase | Liquid-Phase |
---|---|---|
Surface Roughness (RMS) | 0.08 nm | 0.3–0.5 nm |
Grafting Density | Moderate (3–5 NH₂/nm²) | High (5–8.2 NH₂/nm²) |
Stability (pH 7, 7 days) | >90% retention | 70–85% retention |
Primary Applications | Biosensors, MEMS | Nanoparticle synthesis |
Grafting density of AUTMS is critically influenced by solvent polarity and reaction duration. Polar solvents like ethanol/water mixtures (60:40 v/v) accelerate methoxysilane hydrolysis, promoting covalent Sisurface–O–Sisilane bonding. However, high water content (>20%) induces uncontrolled bulk polymerization, reducing monolayer uniformity. Apolar solvents (e.g., toluene) suppress hydrolysis, enabling slower, thermodynamically driven monolayer assembly [1] [8]. Reaction time optimization is equally vital: immersion beyond 1 hour in 2% AUTMS/isopropanol leads to aggregate formation, while durations under 30 minutes result in sub-monolayer coverage (<2 NH₂/nm²) [2] [6].
Adjusting solution pH to 4.5–5.5 using acetic acid balances hydrolysis and condensation rates. Under acidic conditions, protonation of AUTMS’s amine group (–NH₃⁺) reduces catalytic cleavage of Sisurface–O–Sisilane bonds, enhancing film stability. Studies confirm that optimized protocols (pH 5.0, 60 minutes, ethanol/water) achieve grafting densities of 7.5 NH₂/nm² while maintaining homogeneity [2] [8]. For nanoparticle functionalization, sequential silanization—first with AUTMS, then with shorter-chain aminosilanes—enables precise tuning of amine spatial distribution for biomolecule conjugation [4].
Plasma activation transforms inert polymer surfaces into reactive platforms for AUTMS grafting. Oxygen plasma (50–100% O₂ in N₂) generates hydroxyl (–OH) and carboxyl (–COOH) groups on substrates like polydimethylsiloxane (PDMS) or polycaprolactone (PCL), enabling covalent silane bonding. Optimal parameters include 100–1,000 W power, 30–300 seconds exposure, and substrate temperatures of 60–80°C [3] [5] [7]. For PCL scaffolds, 5-minute oxygen plasma treatment (20 W) followed by AUTMS grafting reduces water contact angles from 67.56° to 44.55°, confirming enhanced hydrophilicity and surface energy (51.58 → 63.75 mN/m) [3].
Plasma chemistry dictates functionalization efficiency. Argon plasma creates radical sites on PDMS, but oxygen plasma introduces oxygenated moieties that directly react with AUTMS’s methoxy groups. X-ray photoelectron spectroscopy (XPS) reveals plasma-treated PCL surfaces exhibit a 250% increase in Si–O–C peaks after AUTMS grafting versus untreated controls [3] [7]. Microwave plasma (800 W, 30 seconds) further prevents surface degradation while generating sufficient radicals for mercaptosilane anchoring, which subsequently facilitates AUTMS assembly via thiol-ene click chemistry [5].
Table 2: Plasma Parameters for AUTMS Grafting Optimization
Plasma Type | Power/Time | Surface Change | AUTMS Binding Efficiency |
---|---|---|---|
O₂ (100%) | 1,000 W / 5 min | Contact angle ↓ 67.5°→44.5° | 3.5× vs. untreated |
O₂/N₂ (50:50) | 100 W / 5 min | –COOH density: 12.3 sites/nm² | Maximum protein immobilization |
Ar | 800 W / 30 s | Radical density: 8.2×10¹⁴ spins/cm² | Requires mercaptosilane linker |
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